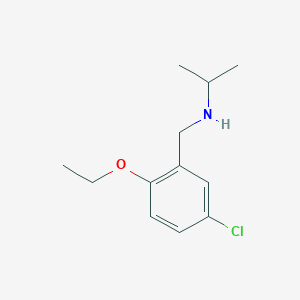![molecular formula C22H21N5O B275898 (2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275898.png)
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of amine that has been synthesized using specific methods and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine involves the activation of specific receptors in the body that regulate blood pressure. This compound has been found to activate the angiotensin II type 2 receptor, which is responsible for regulating blood pressure. Activation of this receptor leads to vasodilation, which results in a decrease in blood pressure.
Biochemical and Physiological Effects:
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has various biochemical and physiological effects that have been studied in scientific research. One of the primary effects of this compound is its ability to regulate blood pressure. Studies have also shown that this compound has antioxidant properties, which can help protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in lab experiments is its ability to regulate blood pressure. This makes it a useful compound for studying hypertension and related conditions. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are various future directions for the research on (2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. One potential direction is the development of new drugs based on this compound that can be used in the treatment of hypertension and related conditions. Another direction is the exploration of the antioxidant properties of this compound and its potential use in the treatment of oxidative stress-related conditions. Further research is also needed to explore the potential side effects and safety of this compound.
Métodos De Síntesis
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is synthesized using a specific method that involves the reaction of 2-phenylethylamine with 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl bromide in the presence of a base. The reaction results in the formation of the desired compound, which is then purified using various techniques such as column chromatography, recrystallization, and NMR spectroscopy.
Aplicaciones Científicas De Investigación
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has various potential therapeutic applications that have been explored in scientific research. One of the primary applications of this compound is in the treatment of hypertension. Studies have shown that this compound has a significant antihypertensive effect, which is attributed to its ability to activate specific receptors in the body that regulate blood pressure.
Propiedades
Nombre del producto |
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine |
|---|---|
Fórmula molecular |
C22H21N5O |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-phenyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C22H21N5O/c1-3-8-18(9-4-1)14-15-23-17-19-10-7-13-21(16-19)28-22-24-25-26-27(22)20-11-5-2-6-12-20/h1-13,16,23H,14-15,17H2 |
Clave InChI |
KVFJUYNGQCAMHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275815.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275816.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]ethanamine](/img/structure/B275817.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B275821.png)
methanamine](/img/structure/B275822.png)
![{2-Bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B275824.png)
![2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol](/img/structure/B275830.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine](/img/structure/B275831.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B275832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B275833.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B275834.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
methanamine](/img/structure/B275839.png)